Cas no 17082-62-1 ((2-oxocyclobutyl) acetate)

(2-oxocyclobutyl) acetate 化学的及び物理的性質
名前と識別子
-
- Cyclobutanone, 2-(acetyloxy)-
- (2-oxocyclobutyl) acetate
- PB41218
- AS-78925
- starbld0032419
- 2-oxocyclobutyl acetate
- 17082-62-1
- SY321381
- P20079
- MFCD24689314
-
- MDL: MFCD24689314
- インチ: InChI=1S/C6H8O3/c1-4(7)9-6-3-2-5(6)8/h6H,2-3H2,1H3
- InChIKey: LOOXBKMHXPOMFV-UHFFFAOYSA-N
- ほほえんだ: CC(=O)OC1CCC1=O
計算された属性
- せいみつぶんしりょう: 128.047
- どういたいしつりょう: 128.047
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4A^2
- 疎水性パラメータ計算基準値(XlogP): 0.1
(2-oxocyclobutyl) acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97049-5G |
(2-oxocyclobutyl) acetate |
17082-62-1 | 97% | 5g |
¥ 3,841.00 | 2023-04-14 | |
eNovation Chemicals LLC | D631069-10G |
(2-oxocyclobutyl) acetate |
17082-62-1 | 97% | 10g |
$1205 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97049-1G |
(2-oxocyclobutyl) acetate |
17082-62-1 | 97% | 1g |
¥ 1,280.00 | 2023-04-14 | |
eNovation Chemicals LLC | D631069-1G |
(2-oxocyclobutyl) acetate |
17082-62-1 | 97% | 1g |
$250 | 2024-07-21 | |
eNovation Chemicals LLC | D631069-500mg |
(2-oxocyclobutyl) acetate |
17082-62-1 | 97% | 500mg |
$165 | 2025-02-26 | |
Ambeed | A1410213-10g |
2-Oxocyclobutyl acetate |
17082-62-1 | 97% | 10g |
$1376.0 | 2024-04-23 | |
1PlusChem | 1P01JV9M-250mg |
Cyclobutanone, 2-(acetyloxy)- |
17082-62-1 | 95% | 250mg |
$80.00 | 2024-06-19 | |
eNovation Chemicals LLC | D631069-100mg |
(2-oxocyclobutyl) acetate |
17082-62-1 | 97% | 100mg |
$100 | 2024-07-21 | |
Aaron | AR01JVHY-250mg |
Cyclobutanone, 2-(acetyloxy)- |
17082-62-1 | 95% | 250mg |
$87.00 | 2025-02-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97049-100mg |
(2-oxocyclobutyl) acetate |
17082-62-1 | 97% | 100mg |
¥383.0 | 2024-04-23 |
(2-oxocyclobutyl) acetate 関連文献
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
(2-oxocyclobutyl) acetateに関する追加情報
Chemical Profile of (2-oxocyclobutyl) acetate (CAS No. 17082-62-1)
(2-oxocyclobutyl) acetate, with the chemical identifier CAS No. 17082-62-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester, derived from cyclobutanone and acetic acid, exhibits a unique structural framework that has garnered attention for its potential applications in synthetic chemistry and medicinal chemistry. The cyclobutyl ring incorporated into the molecular structure imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.
The compound’s utility stems from its ability to serve as a versatile building block in organic synthesis. Its structural motif allows for modifications at multiple positions, enabling chemists to tailor its reactivity for specific applications. In recent years, there has been growing interest in exploring the pharmacological properties of derivatives of (2-oxocyclobutyl) acetate. The presence of both a carbonyl group and an ester functionality provides multiple sites for functionalization, which can be exploited to develop novel bioactive compounds.
Recent studies have highlighted the role of (2-oxocyclobutyl) acetate in the development of new drug candidates. Researchers have been particularly interested in its potential as a precursor for molecules targeting neurological disorders. The cyclobutyl ring is known to influence molecular flexibility and binding affinity, which are critical factors in drug design. For instance, modifications of this scaffold have shown promise in modulating enzyme activity and receptor interactions, making it a promising candidate for further investigation.
One of the most compelling aspects of (2-oxocyclobutyl) acetate is its role in the synthesis of heterocyclic compounds. Heterocycles are ubiquitous in pharmaceuticals due to their ability to mimic natural products and interact with biological targets in sophisticated ways. The incorporation of the cyclobutyl moiety into heterocyclic frameworks has been shown to enhance metabolic stability and improve oral bioavailability, which are crucial for drug development. This has led to several patents and publications detailing novel synthetic routes that leverage CAS No. 17082-62-1 as a key intermediate.
The chemical properties of (2-oxocyclobutyl) acetate also make it an attractive candidate for materials science applications. Its ability to undergo controlled reactions under mild conditions allows for the creation of polymers with tailored properties. These polymers can find use in coatings, adhesives, and specialty materials where precise control over molecular weight and architecture is essential. Additionally, the compound’s stability under various environmental conditions enhances its suitability for industrial applications.
In conclusion, (2-oxocyclobutyl) acetate (CAS No. 17082-62-1) is a multifaceted compound with significant potential across multiple domains of chemistry and materials science. Its unique structural features enable diverse applications, from pharmaceutical intermediates to advanced materials. As research continues to uncover new synthetic pathways and biological activities, the importance of this compound is likely to grow further, solidifying its place as a cornerstone in modern chemical innovation.
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